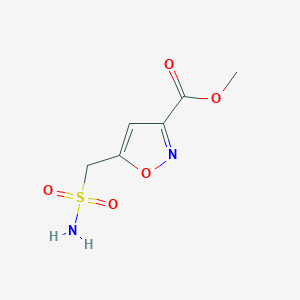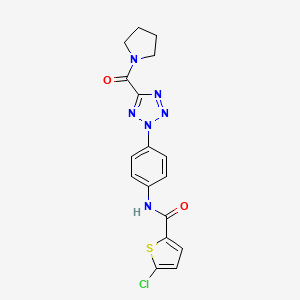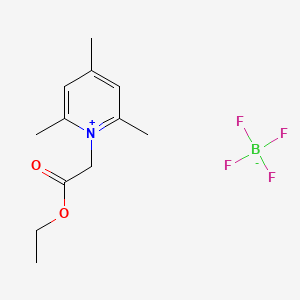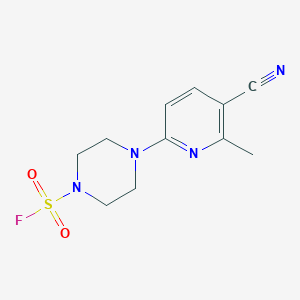
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-methoxy-5-sulfamoylbenzoate” is also referred to as “2-methoxy-5-sulfamoyl methyl benzoate” or "methyl 5-(aminosulphonyl)-2-methoxybenzoate" .
Synthesis Analysis
The synthesis of “Methyl 2-methoxy-5-sulfamoylbenzoate” involves the reaction of “2-methoxy-5-methyl chlorobenzoate” and “sodium amino sulfinate” in a mole ratio of 1: (1.05-1.2) along with a solvent and a catalyst .Molecular Structure Analysis
The molecular formula of “Methyl 2-methoxy-5-sulfamoylbenzoate” is C9H11NO5S .Chemical Reactions Analysis
“Methyl 2-methoxy-5-sulfamoylbenzoate” is used as a reactant in the preparation of many pharmaceutical compounds used as anticoagulants, HCV NS5B polymerase inhibitors, therapeutic drugs for treatment of neurodegenerative diseases and oral hypoglycemic agents .Physical And Chemical Properties Analysis
The melting point of “Methyl 2-methoxy-5-sulfamoylbenzoate” is 175-177 °C (lit.) .Scientific Research Applications
Anticancer Activity
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate and its derivatives have shown promise in anticancer research. A study by Pilyo et al. (2020) synthesized a series of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, including compounds closely related to Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, for anticancer screening. These compounds were tested against various human cancer cell lines, including lung, kidney, breast cancer, and leukemia. The study found that certain derivatives exhibited potent cytotoxic activity against these cancer cells, indicating their potential as anticancer agents (Pilyo et al., 2020).
Inhibition of Blood Platelet Aggregation
In another study, Ozaki et al. (1983) synthesized Methyl 5-substituted oxazole-4-carboxylates, which includes structures similar to Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate. These compounds were evaluated for their ability to inhibit blood platelet aggregation in vitro and ex vivo. Some of these compounds demonstrated inhibitory activity comparable to aspirin, indicating their potential for use in cardiovascular health (Ozaki et al., 1983).
Herbicidal Activity
Research on herbicidal activity of oxazole derivatives, including structures related to Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate, has also been conducted. Nakatani et al. (2016) synthesized a novel compound, pyroxasulfone, with a 4,5-dihydro-1,2-oxazole ring. This compound showed excellent herbicidal activity against grass and broadleaf weeds under upland conditions, highlighting the potential of oxazole derivatives in agricultural applications (Nakatani et al., 2016).
Fluorescent Probes in Biochemistry
The synthesis of oxazole-4-carboxylate derivatives for use as fluorescent probes was explored by Ferreira et al. (2010). They developed several 2,5-disubstituted oxazole-4-carboxylates with high fluorescence quantum yields, indicating their utility as fluorescent markers in biochemical studies (Ferreira et al., 2010).
Synthesis of Natural Products
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate and its derivatives have been used in the synthesis of natural products. Zhang and Ciufolini (2009) utilized a similar oxazole derivative in the total synthesis of siphonazoles A and B, showcasing the versatility of oxazole derivatives in the synthesis of complex organic molecules (Zhang & Ciufolini, 2009).
Mechanism of Action
properties
IUPAC Name |
methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O5S/c1-12-6(9)5-2-4(13-8-5)3-14(7,10)11/h2H,3H2,1H3,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDPOZAWHMLHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(sulfamoylmethyl)-1,2-oxazole-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2474966.png)
![3-allyl-2-((2-(4-bromophenyl)-2-oxoethyl)thio)-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474967.png)

![6-(4-chlorobenzyl)-5-((2,5-dimethylbenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2474969.png)

![N-allyl-2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2474971.png)
![(Z)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2474973.png)

![N-[(4-Ethylsulfanyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2474977.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethoxyacetamide](/img/structure/B2474980.png)

![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2474985.png)
![5-[(4-Benzylpiperidin-1-yl)methyl]-2-chloropyridine](/img/structure/B2474986.png)
![2-{2-[(5-acetyl-4-methyl-2-pyrimidinyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2474987.png)